1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole with cyclopropanamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the cyclopropane ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine: The non-dihydrochloride form, which may have different solubility and reactivity properties.
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride: A similar compound with a single hydrochloride group, which may affect its stability and usage in different reactions.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-6(4-9-10)7(8)2-3-7;;/h4-5H,2-3,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKZBSUPIOHMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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